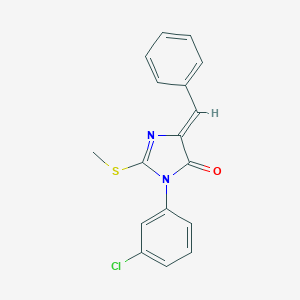
2-(Methylthio)-3-(3-chlorophenyl)-5-benzylidene-1-imidazoline-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylthio)-3-(3-chlorophenyl)-5-benzylidene-1-imidazoline-4-one, also known as MTBCI, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the imidazoline family and has been shown to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-(Methylthio)-3-(3-chlorophenyl)-5-benzylidene-1-imidazoline-4-one is not fully understood, but studies have suggested that it works by targeting specific signaling pathways in cells. This compound has been shown to inhibit the expression of certain proteins that are involved in cell proliferation and survival. It has also been shown to activate certain enzymes that are involved in apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and cardiovascular benefits, this compound has also been shown to have antioxidant properties. It has been shown to reduce oxidative stress in cells and protect against DNA damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(Methylthio)-3-(3-chlorophenyl)-5-benzylidene-1-imidazoline-4-one in lab experiments is its specificity. This compound has been shown to target specific signaling pathways in cells, making it a useful tool for studying these pathways. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(Methylthio)-3-(3-chlorophenyl)-5-benzylidene-1-imidazoline-4-one. One area of research is in the development of new cancer treatments. Studies have shown that this compound has potential as a cancer treatment, and further research is needed to explore its efficacy in different types of cancer.
Another area of research is in the development of new cardiovascular treatments. Studies have shown that this compound can improve cardiac function, and further research is needed to explore its potential as a treatment for heart disease.
Finally, there is a need for further research on the mechanism of action of this compound. While some studies have suggested that it works by targeting specific signaling pathways, more research is needed to fully understand how it works at a molecular level.
Synthesis Methods
The synthesis of 2-(Methylthio)-3-(3-chlorophenyl)-5-benzylidene-1-imidazoline-4-one involves the reaction of 2-methylthio-1H-imidazole-4-carbaldehyde with 3-chlorobenzaldehyde and benzylamine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain the final compound.
Scientific Research Applications
2-(Methylthio)-3-(3-chlorophenyl)-5-benzylidene-1-imidazoline-4-one has been widely studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound exhibits anti-cancer properties by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.
In addition to its anti-cancer properties, this compound has also been studied for its potential applications in the treatment of cardiovascular disease. Studies have shown that this compound can improve cardiac function and reduce inflammation in the heart.
Properties
Molecular Formula |
C17H13ClN2OS |
|---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-3-(3-chlorophenyl)-2-methylsulfanylimidazol-4-one |
InChI |
InChI=1S/C17H13ClN2OS/c1-22-17-19-15(10-12-6-3-2-4-7-12)16(21)20(17)14-9-5-8-13(18)11-14/h2-11H,1H3/b15-10- |
InChI Key |
JRZBIOKMGXKGMD-GDNBJRDFSA-N |
Isomeric SMILES |
CSC1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC(=CC=C3)Cl |
SMILES |
CSC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |
Canonical SMILES |
CSC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-imino-2-isopropyl-6-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295824.png)
![5-imino-2-isopropyl-6-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295828.png)
![(6Z)-5-imino-2-isopropyl-6-({1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295829.png)
![5-imino-6-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295831.png)
![5-imino-6-({1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295832.png)
![6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295833.png)
![6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295835.png)
![4-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B295837.png)
![4-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B295840.png)
![5-imino-2-isopropyl-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295842.png)
![5-imino-6-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295843.png)
![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295844.png)
![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295845.png)
![5-imino-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295847.png)
